Methyl imidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound containing both imidazo[1,2-b]pyridazine and ester functional groups. While its presence in natural sources is not explicitly mentioned in the provided literature, it serves as a key intermediate in the synthesis of various biologically active compounds. [] Researchers have explored its utility in developing novel therapeutics for diseases like cancer and parasitic infections, particularly due to its potential as an anti-proliferative agent. [, , ]
Methyl imidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine ring and a carboxylate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing pharmacologically active molecules. The compound's structure consists of a fused imidazole and pyridazine ring system, which is known for its diverse applications in drug discovery.
Methyl imidazo[1,2-b]pyridazine-6-carboxylate can be synthesized through various chemical methods, which involve the manipulation of starting materials containing the imidazo and pyridazine moieties. The compound has been referenced in scientific literature as a key intermediate in synthesizing more complex derivatives with specific biological activities .
This compound falls under the category of nitrogen-containing heterocycles, specifically classified as an imidazo derivative. Its structural classification allows it to participate in various chemical reactions that are essential for creating bioactive compounds.
The synthesis of methyl imidazo[1,2-b]pyridazine-6-carboxylate typically involves several steps:
The synthesis process may involve multiple intermediates, such as imidazo[1,2-b]pyridazine-2-carbonyl chloride, which is formed by reacting the carboxylic acid with thionyl chloride. Subsequent reactions with hydrazine derivatives yield various functionalized products .
Methyl imidazo[1,2-b]pyridazine-6-carboxylate has a molecular formula of C_8H_8N_4O_2 and features a methyl ester group at the 6-position of the imidazo[1,2-b]pyridazine ring. The structure is characterized by:
Methyl imidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions:
The reactivity of this compound is largely attributed to its nitrogen-rich structure, which allows it to engage in diverse chemical transformations.
The mechanism of action for methyl imidazo[1,2-b]pyridazine-6-carboxylate is primarily related to its ability to interact with biological targets such as enzymes or receptors involved in signaling pathways.
Studies have shown that modifications on the imidazo[1,2-b]pyridazine scaffold can significantly influence its biological activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) .
Relevant data indicate that these properties make it suitable for medicinal chemistry applications where solubility and reactivity are crucial for bioactivity.
Methyl imidazo[1,2-b]pyridazine-6-carboxylate has several significant applications:
Emerging research continues to explore its potential as a lead compound for developing novel pharmacological agents with enhanced efficacy and selectivity against specific biological targets .
The methyl ester of imidazo[1,2-b]pyridazine-6-carboxylic acid serves as a versatile synthetic intermediate for generating pharmacologically active molecules. Its electron-deficient bicyclic structure enables diverse functionalization, facilitating targeted interactions with biological macromolecules. Below, we detail key therapeutic applications of derivatives stemming from this core scaffold.
Derivatives functionalized at the C3 and C6 positions demonstrate potent inhibition of Tyk2’s pseudokinase domain (JH2). This domain regulates cytokine signaling in autoimmune pathologies like psoriasis. Methyl imidazo[1,2-b]pyridazine-6-carboxylate derivatives achieve sub-100 nM IC₅₀ values by forming hydrogen bonds with the kinase hinge region and hydrophobic interactions with the JH2 allosteric pocket. Such compounds disrupt IL-12/IL-23 signaling, reducing interferon-driven inflammation without compromising catalytic kinase activity, thereby improving safety profiles [1] .
Structural optimization at the C3 position with aryl groups (e.g., 4-cyanophenyl) yields derivatives with nanomolar activity against JAK2, a kinase hyperactivated in myeloproliferative neoplasms. Gandotinib (LY2784544), an advanced clinical candidate, incorporates this scaffold to suppress STAT5 phosphorylation, inducing apoptosis in JAK2V617F-mutant cell lines. Recent analogs also inhibit transforming growth factor-β-activated kinase 1 (TAK1), overexpressed in multiple myeloma. Compound 26 (Table 1) exemplifies this, showing GI₅₀ = 30 nM in MPC-11 myeloma cells by disrupting NF-κB and MAPK pathways [2] .
Table 1: Kinase Inhibitors Derived from Imidazo[1,2-b]pyridazine Scaffold
Compound | Target | Key Structural Features | Activity | Therapeutic Area |
---|---|---|---|---|
Gandotinib | JAK2 | 3-(4-Cyanophenyl), 6-morpholine | IC₅₀ = 3 nM | Myeloproliferative disorders |
Compound 26 | TAK1 | 3-(5-Fluoroindazole), 6-(dimethylmorpholine) | IC₅₀ = 55 nM | Multiple myeloma |
Ponatinib (core) | Multi-kinase | 3-(Trifluoromethyl)phenyl amide | Approved drug | Leukemia |
Derivatives mimicking purine nucleosides exhibit broad-spectrum activity against RNA viruses. The scaffold’s planar geometry facilitates stacking within viral polymerase active sites. For instance, C3-aryl modifications (e.g., 2-aminothiazole) yield potent picornavirus inhibitors (e.g., rhinovirus 3C protease IC₅₀ < 50 nM). These compounds exploit the imidazo[1,2-b]pyridazine core as a bioisostere of benzimidazole, enhancing solubility and target residence time. Structural studies confirm hydrogen bonding between the C6-carboxylate and conserved polymerase residues (e.g., Asn297 in coxsackievirus B3), impeding viral RNA elongation [6] .
Table 2: Antiviral Derivatives and Their Mechanisms
Derivative | Viral Target | Key Modification | Activity | Mechanistic Insight |
---|---|---|---|---|
Enviroxime analog | Rhinovirus 3C | C3-(4-Hydroxyphenyl) | EC₅₀ = 40 nM | Blocks polymerase elongation |
Picornavirus inhibitor | Coxsackievirus B3 | C3-(2-Aminothiazol-5-yl) | IC₅₀ = 28 nM | Binds VPg priming pocket |
C3-aminobenzamide derivatives disrupt cytokine-driven inflammation by inhibiting TNFα production or IL-17A-receptor binding. Eli Lilly’s patent WO2020146194A1 details compounds with IC₅₀ < 100 nM in IL-17A AlphaLISA binding assays. The scaffold’s C6-carboxylate is critical, enabling prodrug strategies to enhance oral bioavailability for psoriasis treatment. Derivatives like compound 7e (Table 3) suppress IL-17-induced CXCL1 secretion in keratinocytes by >80%, outperforming biologics in tissue penetration and avoiding immunogenicity [5] [6].
Table 3: Anti-Inflammatory Derivatives Targeting Cytokine Pathways
Compound | Target | Structure | IL-17A Binding IC₅₀ (nM) | Cellular Activity |
---|---|---|---|---|
7e | IL-17A | C3-(3-Carbamoylphenyl) | 35 | 84% CXCL1 inhibition |
12a | TNFα convertase | C3-(4-(Methylsulfonyl)phenyl) | 78 | Reduces TNFα in macrophages |
δ/ε-Isoforms of casein kinase 1 (CK1) phosphorylate core circadian proteins (e.g., PERIOD), accelerating their degradation. Fluorinated derivatives at C3 extend half-life by resisting oxidative metabolism, enabling sustained CK1δ inhibition (IC₅₀ = 11 nM). Longdaysin analogs incorporating this scaffold lengthen circadian periods in human cell lines by >2 hours, offering potential for sleep phase disorders. Molecular dynamics confirm hydrophobic enclosure of the C6-methyl ester within CK1δ’s ATP-binding cleft, while C2-methyl groups prevent tautomerization, enhancing selectivity [6] .
Table 4: Circadian Modulators Targeting CK1 Isoforms
Compound | CK1δ IC₅₀ (nM) | CK1ε IC₅₀ (nM) | Circadian Period Lengthening | Key Pharmacophore |
---|---|---|---|---|
Longdaysin | 11 | 210 | >2 hours | C3-(3,4-Dichlorophenyl) |
Derivative 8 | 8 | 185 | 2.5 hours | C3-(4-Fluoro-3-nitrophenyl) |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: